molecular formula C10H8O3 B1588725 7-Hydroxy-2-methyl-4H-chromen-4-one CAS No. 6320-42-9

7-Hydroxy-2-methyl-4H-chromen-4-one

Cat. No. B1588725
Key on ui cas rn: 6320-42-9
M. Wt: 176.17 g/mol
InChI Key: QIPBSGDZHKDNNJ-UHFFFAOYSA-N
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Patent
US04391821

Procedure details

9.8 g 7-hydroxy-2-methyl-4H-1-benzopyrane-4-on in 20 cm3 dry pyridine and 20 cm3 acetic anhydride was left to stand for 24 hours. The obtained solution was admixed with the mixture of ice, water and hydrochloric acid and the precipitate [11 g of 7-acetoxy-2-methyl-4H-1-benzopyrane-4-on, m.p. 94°-95° C. from benzene] was filtered. The acetoxy compound was hydrogenated in glacial acetic acid at 60° C. in the presence of a palladium on charcoal catalyst till it absorbed 3 molar equivalents of hydrogen, then after filtration and evaporation 11.5 g 7-acetoxy-2-methyl-3,4-dihydro-2H-1-benzopyrane-4-on (m.p. 66°-68° C. from ethanol) was obtained. This compound was hydrolyzed hot in the mixture of 100 cm3 methanol and 1.5 cm3 concentrated hydrochloric acid. The solvent was distilled off, the residue was subjected to fractionated distillation to obtain 6.5 g 7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyrane (b.p. 85°-90° C./26 Pa); starting from this compound and following the process of example 5 (b), using a piperidine catalyst and 1-chloro-2,3-epoxypropane reagent, 1-chloro-3-(2-methyl-3,4-dihydro-2H-1-benzopyrane-7-yloxy)-2-propanol (m.p. 70°-72° C.) was obtained.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[C:6](=O)[CH:7]=[C:8]([CH3:10])[O:9][C:4]=2[CH:3]=1.O.Cl.CO>N1C=CC=CC=1.C(OC(=O)C)(=O)C>[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH:8]([CH3:10])[O:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
OC1=CC2=C(C(C=C(O2)C)=O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate [11 g of 7-acetoxy-2-methyl-4H-1-benzopyrane-4-on, m.p. 94°-95° C. from benzene] was filtered
CUSTOM
Type
CUSTOM
Details
was hydrogenated in glacial acetic acid at 60° C. in the presence of a palladium on charcoal catalyst till it
CUSTOM
Type
CUSTOM
Details
absorbed 3 molar equivalents of hydrogen
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
evaporation 11.5 g 7-acetoxy-2-methyl-3,4-dihydro-2H-1-benzopyrane-4-on (m.p. 66°-68° C. from ethanol)
CUSTOM
Type
CUSTOM
Details
was obtained
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to fractionated distillation

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=CC2=C(CCC(O2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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